2-Bromohippuric acid
CAS No.: 81568-83-4
Cat. No.: VC2316883
Molecular Formula: C9H8BrNO3
Molecular Weight: 258.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 81568-83-4 |
---|---|
Molecular Formula | C9H8BrNO3 |
Molecular Weight | 258.07 g/mol |
IUPAC Name | 2-[(2-bromobenzoyl)amino]acetic acid |
Standard InChI | InChI=1S/C9H8BrNO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) |
Standard InChI Key | FVCGQCONGSANIN-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)NCC(=O)O)Br |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)NCC(=O)O)Br |
Introduction
Chemical Identity and Structure
2-Bromohippuric acid, also known as N-(2-bromobenzoyl)-glycine, is a derivative of hippuric acid where a bromine atom is substituted at the second position (ortho position) of the benzene ring. This compound represents an important class of modified amino acid derivatives with potential applications in biochemical research and pharmaceutical development.
Basic Information
The compound is characterized by the following fundamental properties:
Parameter | Value |
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Chemical Abstract Service (CAS) Number | 81568-83-4 |
IUPAC Name | 2-[(2-bromobenzoyl)amino]acetic acid |
Molecular Formula | C9H8BrNO3 |
Molecular Weight | 258.07 g/mol |
Standard InChI | InChI=1S/C9H8BrNO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) |
Standard InChIKey | FVCGQCONGSANIN-UHFFFAOYSA-N |
SMILES Notation | C1=CC=C(C(=C1)C(=O)NCC(=O)O)Br |
The molecular structure of 2-bromohippuric acid consists of a 2-bromobenzene ring connected to an amide linkage that attaches to a glycine moiety. This structural arrangement is critical for its chemical behavior and biological interactions .
Physical and Chemical Properties
2-Bromohippuric acid possesses distinct physical and chemical properties that distinguish it from the parent hippuric acid. While specific physical data for 2-bromohippuric acid is limited in the literature, its properties can be compared with those of the unsubstituted hippuric acid:
Property | Hippuric Acid | 2-Bromohippuric Acid |
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Physical Appearance | White crystalline powder | Crystalline solid |
Melting Point | 187-191°C | Not explicitly reported in sources |
Solubility in Water | 3.26 g/L | Limited solubility expected due to bromine substitution |
pKa | 3.62 (at 25°C) | Expected to be lower due to electron-withdrawing Br |
LogP | 0.771 | Higher than hippuric acid due to bromine substitution |
The bromine substitution at the ortho position significantly affects the electronic distribution within the molecule, altering its chemical reactivity, acidity, and solubility characteristics compared to hippuric acid .
Synthesis Methods
The preparation of 2-bromohippuric acid typically involves selective bromination of hippuric acid under controlled conditions. Multiple synthetic routes have been documented in the scientific literature.
Laboratory Synthesis
The most common laboratory method for synthesizing 2-bromohippuric acid involves the direct bromination of hippuric acid. This procedure typically employs the following approach:
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Hippuric acid is dissolved in an appropriate solvent such as acetic acid.
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Bromine is added slowly under controlled temperature conditions (typically below 50°C).
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The reaction is maintained under an inert atmosphere to prevent side reactions.
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The reaction is carefully monitored to ensure selective bromination at the ortho position.
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The product is isolated through crystallization or other purification techniques.
Industrial Production
For larger-scale production, similar bromination processes are employed with additional considerations for efficiency and yield:
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Continuous flow reactors may be utilized to improve reaction control and productivity.
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Automated systems are often implemented to enhance efficiency.
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Strict temperature and concentration parameters are maintained to ensure selective bromination.
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Purification steps, including recrystallization or chromatographic methods, are employed to obtain high-purity 2-bromohippuric acid.
Alternative Synthetic Approaches
Alternative methods for synthesizing 2-bromohippuric acid may include:
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Coupling of 2-bromobenzoic acid with glycine using appropriate coupling reagents.
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Reaction of 2-bromobenzoyl chloride with glycine under Schotten-Baumann conditions.
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Metal-catalyzed cross-coupling reactions followed by amide formation .
Chemical Reactivity and Transformations
2-Bromohippuric acid exhibits diverse chemical reactivity patterns, particularly related to the presence of the bromine atom at the ortho position and the carboxylic acid functional group.
Substitution Reactions
The bromine atom in 2-bromohippuric acid can participate in various substitution reactions:
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Nucleophilic aromatic substitution reactions with strong nucleophiles.
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Substitution with hydroxide ions or amines to form hydroxylated or aminated derivatives.
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Metal-catalyzed coupling reactions (e.g., Suzuki or Stille couplings) to introduce carbon-based substituents .
These substitution reactions typically require mild to moderate conditions, with reagents such as sodium hydroxide or various amines being commonly employed.
Oxidation and Reduction Reactions
2-Bromohippuric acid can undergo both oxidation and reduction reactions:
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Oxidation reactions using reagents like potassium permanganate or chromium trioxide can generate corresponding carboxylic acids and other oxidized products.
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Reduction reactions employing lithium aluminum hydride or hydrogen gas with appropriate catalysts can yield amines and other reduced forms of the compound.
Hydrolysis
The amide and carboxylic acid functionalities in 2-bromohippuric acid can undergo hydrolysis under appropriate conditions:
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Basic hydrolysis can cleave the amide bond, yielding 2-bromobenzoic acid and glycine.
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Enzymatic hydrolysis by specific enzymes like hippuricase occurs at a significantly slower rate for 2-bromohippuric acid compared to other isomers due to steric hindrance from the ortho-bromine substituent .
The resistance to enzymatic hydrolysis is particularly noteworthy. Research has shown that after a seven-day period, ortho-bromohippuric acid (2-bromohippuric acid) exhibited only 6% hydrolysis by hippuricase, compared to 98% for meta-bromohippuric acid and 39% for para-bromohippuric acid . This differential susceptibility to enzymatic action is attributed to the positioning of the bromine atom.
Biological and Pharmacological Significance
2-Bromohippuric acid has diverse biological implications and pharmacological applications, stemming from its structural characteristics and chemical reactivity.
Enzyme Interactions
The interaction of 2-bromohippuric acid with enzymes, particularly hippuricase, provides insights into structure-activity relationships:
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The ortho-bromine substituent creates steric hindrance that significantly reduces the rate of enzymatic hydrolysis.
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This resistance to enzymatic action makes 2-bromohippuric acid relatively stable in biological systems compared to other isomers.
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Studies have demonstrated that substitution in the ortho position of hippuric acid derivatives generally inhibits the hydrolytic action of hippuricase almost completely .
Research Applications
2-Bromohippuric acid has found applications in various research domains, particularly in pharmacology, toxicology, and environmental science.
Pharmacological Research
In pharmacological studies, 2-bromohippuric acid serves several important functions:
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As a model compound for studying the activity of organic anion transporters (OATs) in the kidney.
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For investigating drug excretion mechanisms and renal physiology.
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As a structural template for the development of new pharmaceutical compounds with specific biological activities.
Toxicological Studies
In toxicology, 2-bromohippuric acid contributes to understanding exposure to brominated compounds:
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As a biomarker for exposure to brominated flame retardants and other brominated pollutants.
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For elucidating metabolic pathways of brominated compounds in biological systems.
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In assessing potential health effects associated with exposure to specific classes of brominated chemicals.
Environmental Science
Environmental applications of 2-bromohippuric acid include:
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Indicator of water contamination from industrial processes or agricultural runoff.
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Evaluation of efficacy of water treatment methods in removing organic pollutants.
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Assessment of environmental degradation of brominated compounds.
Enzyme Inhibition Studies
The resistance of 2-bromohippuric acid to hydrolysis by hippuricase has enabled its use in enzyme inhibition studies:
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As a tool for investigating structure-activity relationships in enzyme-substrate interactions.
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For understanding the impact of substitution patterns on enzymatic activity.
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In developing enzyme inhibitors with specific structural features .
Comparative Analysis with Related Compounds
Understanding the properties and behavior of 2-bromohippuric acid in relation to similar compounds provides valuable insights into structure-activity relationships.
Comparison with Hippuric Acid
The parent compound, hippuric acid, differs from 2-bromohippuric acid in several key aspects:
Property | Hippuric Acid | 2-Bromohippuric Acid |
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Structure | Unsubstituted benzene ring | Bromine at ortho position |
Molecular Weight | 179.17 g/mol | 258.07 g/mol |
Enzymatic Hydrolysis | Readily hydrolyzed by hippuricase | Highly resistant to hippuricase |
Metabolic Fate | Major metabolite in urine | Less common, indicator of bromine exposure |
Physiological Role | Natural metabolite of benzoic acid | Not naturally occurring |
These differences highlight how a single substituent can dramatically alter the chemical and biological properties of a compound .
Comparison with Isomeric Bromohippuric Acids
The position of the bromine atom significantly influences the properties and reactivity of bromohippuric acids:
Property | 2-Bromohippuric Acid (ortho) | 3-Bromohippuric Acid (meta) | 4-Bromohippuric Acid (para) |
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Enzymatic Hydrolysis (7 days) | 6% | 98% | 39% |
Steric Effects | Significant steric hindrance | Minimal steric hindrance | Moderate steric hindrance |
Electronic Effects | Strong influence on amide bond | Limited influence on amide bond | Moderate influence on amide bond |
This positional isomerism demonstrates how the spatial arrangement of atoms within a molecule can profoundly affect its biological activity and chemical reactivity .
Comparison with Other Hippuric Acid Derivatives
Various substituted hippuric acids exhibit different properties and biological activities:
Derivative | Key Characteristics | Enzymatic Hydrolysis | Notable Features |
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2-Bromohippuric Acid | Bromine at ortho position | Very slow (6% after 7 days) | High resistance to hippuricase |
2-Chlorohippuric Acid | Chlorine at ortho position | Very slow (similar to 2-Br) | High resistance to hippuricase |
2-Methylhippuric Acid | Methyl at ortho position | None detected (0% after 2 days) | Complete inhibition of hippuricase |
2-Nitrohippuric Acid | Nitro at ortho position | None detected (0% after 7 days) | Complete inhibition of hippuricase |
These comparisons reveal that ortho substitution generally inhibits hippuricase activity, regardless of the specific substituent, although the degree of inhibition varies with the nature of the substituent .
Analytical Methods for Detection and Quantification
Various analytical techniques have been developed for the detection and quantification of 2-bromohippuric acid in different matrices.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for the analysis of 2-bromohippuric acid:
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HPLC methods typically utilize reversed-phase columns with UV detection at approximately 230-260 nm.
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GC-MS analysis may require derivatization to enhance volatility and improve detection.
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Liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity and specificity for quantification in complex biological matrices .
Spectroscopic Methods
Spectroscopic techniques provide structural information and can be used for identification and purity assessment:
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Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural features, including the position of the bromine substituent.
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Infrared (IR) spectroscopy identifies functional groups, particularly the characteristic amide and carboxylic acid bands.
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Mass spectrometry provides molecular weight confirmation and fragmentation patterns specific to 2-bromohippuric acid .
Fluorescence Detection
Recent advances in fluorescence-based detection methods offer promising approaches for 2-bromohippuric acid analysis:
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Molecularly imprinted polymers (MIPs) with fluorescent properties have been developed for selective detection.
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These materials exhibit "turn-on" fluorescence and high specificity toward hippuric acid and potentially its derivatives.
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Such methods demonstrate excellent sensitivity, with detection limits in the submicromolar range .
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